molecular formula C12H18N2O5 B2481863 Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 851372-22-0

Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2481863
CAS No.: 851372-22-0
M. Wt: 270.285
InChI Key: BCIONFINSWWLCN-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the Boc-protected amine group. The reaction conditions often involve the use of reagents such as tert-butyl chloroformate for the Boc protection and various catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. These systems allow for the continuous introduction of reagents and the efficient removal of by-products, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under mild conditions, allowing the compound to interact with its target. The oxazole ring can participate in hydrogen bonding and other interactions, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-7-9(10(15)17-5)14-8(18-7)6-13-11(16)19-12(2,3)4/h6H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIONFINSWWLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)CNC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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